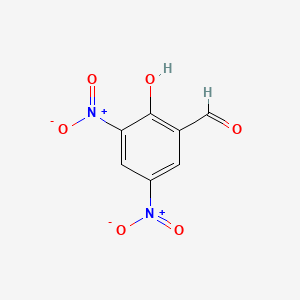

3,5-Dinitrosalicylaldehyde

Description

The exact mass of the compound 3,5-Dinitrosalicylaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dinitrosalicylaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dinitrosalicylaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-3,5-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-3-4-1-5(8(12)13)2-6(7(4)11)9(14)15/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJXIBHYDIMYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062434 | |

| Record name | Benzaldehyde, 2-hydroxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2460-59-5 | |

| Record name | 3,5-Dinitrosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2460-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrosalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-hydroxy-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-hydroxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Dinitrosalicylaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dinitrosalicylaldehyde, a valuable nitroaromatic compound with applications in analytical chemistry and as a precursor for the synthesis of various organic molecules.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide delves into the primary synthetic pathway, offering a detailed, step-by-step experimental protocol, a thorough examination of the reaction mechanism, and crucial safety considerations. Furthermore, it briefly explores alternative synthetic strategies and provides essential characterization data to ensure the validation of the final product.

Introduction

3,5-Dinitrosalicylaldehyde, with the chemical formula C₇H₄N₂O₆, is a yellow crystalline solid.[4] Its molecular structure features a salicylaldehyde core functionalized with two nitro groups at the 3 and 5 positions of the benzene ring. This compound serves as a key intermediate in various chemical syntheses, including the preparation of salicyldimine ligands and chromogenic proteinase substrates. The presence of the nitro groups and the aldehyde functionality makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 3,5-Dinitrosalicylaldehyde

| Property | Value | Source |

| CAS Number | 2460-59-5 | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 212.12 g/mol | [1][3] |

| Appearance | Pale yellow to yellow to orange or pale brown powder or crystalline powder | [4] |

| Melting Point | 68-70 °C (lit.) | [8] |

| Solubility | Slightly soluble in water. | [8] |

| IUPAC Name | 2-hydroxy-3,5-dinitrobenzaldehyde | [4][5] |

Primary Synthesis Pathway: Two-Step Nitration of Salicylaldehyde

The most established and widely utilized method for the synthesis of 3,5-Dinitrosalicylaldehyde is the direct, two-step nitration of salicylaldehyde. This electrophilic aromatic substitution reaction leverages a nitrating mixture of concentrated sulfuric acid and nitric acid to introduce two nitro groups onto the aromatic ring.

Causality of Experimental Choices and Mechanistic Insights

The regioselectivity of the dinitration of salicylaldehyde is governed by the directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups already present on the benzene ring.

-

First Nitration Step: The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The aldehyde group, conversely, is a deactivating, meta-directing group because it withdraws electron density from the ring. In the initial nitration of salicylaldehyde, the powerful activating and directing effect of the hydroxyl group dominates, leading to the formation of a mixture of 3-nitrosalicylaldehyde (ortho to the hydroxyl group) and 5-nitrosalicylaldehyde (para to the hydroxyl group).[9]

-

Second Nitration Step: The intermediate mixture of mono-nitrated salicylaldehydes is then subjected to a second nitration. In this step, the existing nitro group, being a strong deactivating and meta-directing group, reinforces the directing effect of the aldehyde group. The hydroxyl group, although activating, is now on a more electron-deficient ring. The incoming second nitro group is directed to the remaining activated positions that are ortho or para to the hydroxyl group and meta to the existing nitro and aldehyde groups. This results in the formation of the desired 3,5-Dinitrosalicylaldehyde.

The use of concentrated sulfuric acid in the nitrating mixture is crucial. It acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of unwanted byproducts.

Experimental Workflow Diagram

Caption: A schematic overview of the two-step synthesis of 3,5-Dinitrosalicylaldehyde.

Detailed Experimental Protocol

This protocol is based on the method described by Patil et al. (2018) and has been elaborated with best-practice laboratory techniques for a self-validating and reproducible synthesis.[9]

Materials and Reagents

-

Salicylaldehyde (C₇H₆O₂)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Ice

Equipment

-

Round-bottom flask (500 mL)

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Dropping funnel

-

Buchner funnel and filter flask

-

Melting point apparatus

-

NMR spectrometer

Step-by-Step Procedure

Step 1: Synthesis of 3- and 5-Nitrosalicylaldehyde Intermediate Mixture

-

In a 500 mL round-bottom flask, prepare a nitrating mixture by carefully and slowly adding 40 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid. Cool this mixture in an ice-salt bath to 0°C with continuous stirring.

-

In a separate beaker, mix 0.2 mol (21.2 g, 20.96 mL) of salicylaldehyde with 10 mL of concentrated hydrochloric acid. Cool this mixture in an ice-salt bath to 0°C.

-

Slowly add the salicylaldehyde-HCl mixture dropwise to the cold nitrating mixture over a period of 20 minutes, ensuring the reaction temperature is maintained at 0°C.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

Collect the precipitated yellow solid, which is a mixture of 3- and 5-nitrosalicylaldehyde, by vacuum filtration using a Buchner funnel.

-

Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Dry the intermediate product in a desiccator.

Step 2: Synthesis of 3,5-Dinitrosalicylaldehyde

-

Prepare a fresh, ice-cold nitrating mixture of concentrated sulfuric acid and nitric acid in a 2:1 ratio.

-

With vigorous stirring, add the dried mixture of 3- and 5-nitrosalicylaldehyde (33 g, 0.156 mol) in small portions to the cold nitrating mixture.

-

After the addition is complete, stir the reaction mass for 30 minutes, allowing it to slowly warm to room temperature.

-

Pour the reaction mixture onto crushed ice. A yellow solid of crude 3,5-Dinitrosalicylaldehyde will precipitate.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

Purification

-

The crude 3,5-Dinitrosalicylaldehyde can be purified by recrystallization from ethanol.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Product Validation

-

Yield: The expected yield of the purified 2-hydroxy-3,5-dinitrobenzaldehyde is approximately 85%.[9]

-

Melting Point: The melting point of the purified product should be in the range of 68-70°C.[8]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum should be consistent with the structure of 3,5-Dinitrosalicylaldehyde. The spectrum in CDCl₃ should show characteristic peaks for the aromatic protons, the aldehyde proton, and the hydroxyl proton.[10]

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood.

-

Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Exothermic Reaction: The nitration of salicylaldehyde is a highly exothermic reaction. Strict temperature control is essential to prevent the reaction from becoming uncontrollable. The use of an ice bath and slow, dropwise addition of reagents are critical.

-

Oxidizing Agents: Nitric acid is a strong oxidizing agent and can react violently with organic materials. Avoid contact with combustible materials.

-

Waste Disposal: Neutralize acidic waste streams before disposal according to institutional guidelines.

Alternative Synthetic Approaches

While the two-step nitration of salicylaldehyde is the most common method, other strategies have been explored, particularly for the synthesis of mono-nitro derivatives, which could potentially be adapted.

-

Catalytic Nitration: The use of solid acid catalysts, such as supported heteropoly acids, has been investigated for the nitration of salicylaldehyde to improve regioselectivity and yield of 5-nitrosalicylaldehyde.

-

Alternative Nitrating Agents: A patent describes a method for preparing 5-nitrosalicylaldehyde using a ternary mixed solvent system of hydrofluoric acid, acetic anhydride, and acetic acid with fuming nitric acid, which is reported to improve the reaction rate and yield.[11]

These alternative methods may offer advantages in terms of milder reaction conditions or improved selectivity for specific isomers, but the direct dinitration with a mixed acid remains the most straightforward approach for obtaining 3,5-Dinitrosalicylaldehyde.

Conclusion

The synthesis of 3,5-Dinitrosalicylaldehyde via the two-step nitration of salicylaldehyde is a well-established and efficient method. This guide has provided a detailed and practical protocol, grounded in a clear understanding of the underlying reaction mechanism and safety considerations. By following the outlined procedures and validation steps, researchers can reliably synthesize this valuable compound for their scientific endeavors. The exploration of alternative synthetic routes, while not as prevalent, offers potential avenues for further process optimization and development.

References

-

3,5-Dinitrosalicylaldehyde | C7H4N2O6 | CID 75571 - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

3,5-Dinitrosalicylaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]

- CN102633646B - New preparation method of 5-nitro-salicylaldehyde - Google Patents. (n.d.). Google Patents.

-

3,5-Dinitrosalicylaldehyde - the NIST WebBook. (n.d.). NIST. Retrieved January 4, 2026, from [Link]

- Patil, P. S., et al. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.

-

3,5-Dinitrosalicylaldehyde - the NIST WebBook. (n.d.). NIST. Retrieved January 4, 2026, from [Link]

-

Preparation of Salicylaldehyde - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2015, March 30). Sciencemadness. Retrieved January 4, 2026, from [Link]

- Lemaire, M. T., et al. (2006). Synthesis, Characterization and Antimicrobial Studies of Schiff base Derived from Salicyldehyde and 2,4-dinitrophenyl hydrazine. IOSR Journal of Applied Chemistry, 11(10), 55-59.

- Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes. (2015, November 27). Redox Biology, 6, 434-442.

- Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (2022). RSC Advances, 12(45), 29499-29524.

-

CAS No.2460-59-5,3,5-DINITROSALICYLALDEHYDE Suppliers,MSDS download - LookChem. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]

Sources

- 1. 3,5-Dinitrosalicylaldehyde | 2460-59-5 | FD67163 [biosynth.com]

- 2. 3,5-DINITROSALICYLALDEHYDE | 2460-59-5 [chemicalbook.com]

- 3. 3,5-Dinitrosalicylaldehyde 97 2460-59-5 [sigmaaldrich.com]

- 4. B20424.03 [thermofisher.com]

- 5. 3,5-Dinitrosalicylaldehyde | C7H4N2O6 | CID 75571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dinitrosalicylaldehyde [webbook.nist.gov]

- 7. 3,5-Dinitrosalicylaldehyde [webbook.nist.gov]

- 8. CAS No.2460-59-5,3,5-DINITROSALICYLALDEHYDE Suppliers,MSDS download [lookchem.com]

- 9. oatext.com [oatext.com]

- 10. spectrabase.com [spectrabase.com]

- 11. CN102633646B - New preparation method of 5-nitro-salicylaldehyde - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3,5-Dinitrosalicylaldehyde (CAS 2460-59-5): Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 3,5-Dinitrosalicylaldehyde (CAS 2460-59-5), a pivotal reagent and building block in modern organic chemistry and drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the electronic factors governing its reactivity, and its field-proven applications, offering researchers and development professionals a robust understanding of this versatile molecule.

Core Profile: Physicochemical and Safety Data

3,5-Dinitrosalicylaldehyde, systematically named 2-hydroxy-3,5-dinitrobenzaldehyde, is a yellow to orange crystalline solid.[1][2] Its chemical identity is defined by an aromatic ring bearing three critical functional groups: a hydroxyl (-OH), an aldehyde (-CHO), and two nitro (-NO₂) groups. This specific arrangement dictates its physical properties and is the foundation of its chemical utility.

Caption: Chemical Structure of 3,5-Dinitrosalicylaldehyde.

Table 1: Physicochemical Properties of 3,5-Dinitrosalicylaldehyde

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2460-59-5 | [3][4] |

| Molecular Formula | C₇H₄N₂O₆ | [3][5][6] |

| Molecular Weight | 212.12 g/mol | [3][5][6] |

| Appearance | Yellow to orange crystalline powder | [1][2][7] |

| Melting Point | 68 - 74 °C | [1][3][5] |

| Boiling Point | 301.5 °C at 760 mmHg | [3][5][6] |

| Solubility | Soluble in water (0.6 g/100 mL at 18°C), soluble in ethanol. | [3][8][9] |

| IUPAC Name | 2-hydroxy-3,5-dinitrobenzaldehyde |[4] |

Safety and Handling: 3,5-Dinitrosalicylaldehyde is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin, eye, and respiratory irritation.[1][4][7] The compound is also noted to be air-sensitive, and storage under an inert atmosphere is recommended for long-term stability.[3][8][9] All handling should occur in a well-ventilated fume hood.

Synthesis and Characterization

The synthesis of 3,5-Dinitrosalicylaldehyde is a classic example of electrophilic aromatic substitution, where the reactivity of the salicylaldehyde starting material is carefully modulated.

Synthesis Protocol

A reliable synthesis involves a two-stage nitration of salicylaldehyde.[10] The hydroxyl group is an activating, ortho-, para-director, while the aldehyde is a deactivating, meta-director. The initial nitration yields a mixture of 3-nitro- and 5-nitrosalicylaldehyde. This mixture is then subjected to a second, more forceful nitration to install the second nitro group.

Caption: General workflow for the synthesis of 3,5-Dinitrosalicylaldehyde.

Step-by-Step Methodology:

-

First Nitration: Salicylaldehyde is slowly added to a nitrating mixture (e.g., nitric acid and sulfuric acid) at a controlled low temperature (0-5 °C). The low temperature is critical to manage the exothermicity of the reaction and prevent side product formation.

-

Isolation of Intermediate: The reaction is quenched by pouring it into ice water, causing the mono-nitrated products to precipitate. The solid mixture of 3- and 5-nitrosalicylaldehyde is filtered and washed.[10]

-

Second Nitration: The dried mixture of mono-nitrated salicylaldehydes is carefully added to an ice-cold, more concentrated nitrating mixture (typically a 2:1 ratio of concentrated H₂SO₄ to HNO₃).[10] The strong acidic environment is necessary to overcome the deactivating effect of the first nitro group and the aldehyde.

-

Product Precipitation: After a short reaction time (e.g., 30 minutes), the reaction mass is again poured onto a large volume of crushed ice.[10] This simultaneously stops the reaction and precipitates the desired 3,5-Dinitrosalicylaldehyde, which has lower water solubility.

-

Purification: The resulting yellow solid is collected by filtration, washed thoroughly with cold water to remove residual acid, and dried. A yield of approximately 85% can be expected.[10] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic Profile

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint, showing characteristic shifts for the aldehyde proton, the remaining aromatic protons, and the hydroxyl proton.

-

IR Spectroscopy: The infrared spectrum will prominently display absorption bands corresponding to the O-H stretch (hydroxyl), C=O stretch (aldehyde), and symmetric/asymmetric N-O stretches of the two nitro groups.[4][11]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) confirms the molecular weight of 212.12 g/mol .[4][12]

Chemical Reactivity and Mechanistic Insights

The reactivity of 3,5-Dinitrosalicylaldehyde is dominated by the interplay of its functional groups. The two powerful electron-withdrawing nitro groups render the aromatic ring electron-deficient and significantly increase the electrophilicity of the aldehyde's carbonyl carbon. This makes it highly susceptible to nucleophilic attack.

The most important reaction is the formation of Schiff bases (imines) through condensation with primary amines.

Caption: Condensation reaction to form a Schiff base.

Mechanism: The reaction proceeds via nucleophilic addition of the amine to the highly electrophilic aldehyde carbon, forming a hemiaminal intermediate. Subsequent acid- or base-catalyzed dehydration yields the stable C=N double bond of the imine. This reaction is foundational to many of the applications discussed below.

Key Applications in Research and Drug Development

3,5-Dinitrosalicylaldehyde is not an end product but a high-value intermediate. Its utility stems from its ability to be readily converted into more complex, functional molecules.

Precursor for Schiff Base Ligands and Catalysts

The primary application is in coordination chemistry. The Schiff bases derived from 3,5-Dinitrosalicylaldehyde are excellent chelating ligands, often referred to as salicyldimine or salen-type ligands.[3][8][13]

-

Catalysis: These ligands coordinate with transition metals like Ruthenium(II), Nickel(II), and Cobalt(II) to form stable complexes.[3] These complexes have demonstrated catalytic activity in important industrial and laboratory reactions, including ethylene polymerization and electrocatalytic hydrogen generation.[5][14] The electronic properties imparted by the dinitro substitution can be used to fine-tune the catalytic activity of the metal center.

Intermediate in Heterocyclic and Pharmaceutical Synthesis

The compound serves as a versatile starting material for building complex molecular scaffolds.

-

Coumarin Synthesis: It is used in the synthesis of 3-hydroxycoumarins, a class of compounds with diverse biological activities and applications in pharmaceuticals and agrochemicals.[3][8]

-

Hydrazone Derivatives: It readily reacts with hydrazides to form hydrazones, which are investigated for a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[10]

Bioconjugation and Analytical Reagents

The aldehyde's reactivity with primary amines is exploited in biochemical contexts.

-

Protein Modification: It can react with the ε-amino groups of lysine residues on protein surfaces.[2][6] This property is the basis for its use in creating chromogenic substrates for detecting proteinase activity.[3][8] When a protein labeled with this moiety is cleaved by a proteinase, a detectable color change can occur, forming the basis of an enzyme assay.

Conclusion

3,5-Dinitrosalicylaldehyde (CAS 2460-59-5) is a quintessential example of a strategic molecular building block. Its well-defined synthesis and the predictable, electronically-activated reactivity of its aldehyde group make it an indispensable tool. For researchers in materials science, catalysis, and drug development, this compound provides a reliable entry point for the synthesis of sophisticated ligands, complex heterocyclic systems, and novel biochemical probes. Its continued application in the scientific literature underscores its importance as a versatile and enabling chemical reagent.

References

-

LookChem. (n.d.). Cas 2460-59-5, 3,5-DINITROSALICYLALDEHYDE. Retrieved January 4, 2026, from [Link]

-

Chemsrc. (n.d.). 3,5-dinitrosalicylaldehyde | CAS#:2460-59-5. Retrieved January 4, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,5-Dinitrosalicylaldehyde (CAS 2460-59-5). Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dinitrosalicylaldehyde. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Nbinno. (n.d.). CAS:2460-59-5 3,5-Dinitro-2-hydroxybenzaldehyde manufacturer. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). 3,5-Dinitrosalicylaldehyde - Optional[1H NMR] - Spectrum. Wiley. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). 3,5-Dinitrosalicylaldehyde - IR Spectrum. NIST WebBook. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). 3,5-Dinitrosalicylaldehyde - Mass spectrum (electron ionization). NIST WebBook. Retrieved January 4, 2026, from [Link]

-

Otto Chemie Pvt Ltd. (n.d.). 3,5-Dinitrosalicylaldehyde, 97% - 2460-59-5. Retrieved January 4, 2026, from [Link]

-

Patil, P. S. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Frontiers in Drug, Chemistry and Clinical Research, 1(2), 3-3. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 3,5-Dinitrosalicylaldehyde | CymitQuimica [cymitquimica.com]

- 3. Cas 2460-59-5,3,5-DINITROSALICYLALDEHYDE | lookchem [lookchem.com]

- 4. 3,5-Dinitrosalicylaldehyde | C7H4N2O6 | CID 75571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-dinitrosalicylaldehyde | CAS#:2460-59-5 | Chemsrc [chemsrc.com]

- 6. 3,5-Dinitrosalicylaldehyde | 2460-59-5 | FD67163 [biosynth.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 3,5-DINITROSALICYLALDEHYDE | 2460-59-5 [chemicalbook.com]

- 9. 3,5-Dinitrosalicylaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. oatext.com [oatext.com]

- 11. 3,5-Dinitrosalicylaldehyde [webbook.nist.gov]

- 12. 3,5-Dinitrosalicylaldehyde [webbook.nist.gov]

- 13. 3,5-Dinitrosalicylaldehyde, 97% - 2460-59-5 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 3,5-Dinitrosalicylaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dinitrosalicylaldehyde (DNSA), a key reagent and building block in various chemical syntheses.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecular properties governing the solubility of DNSA. It offers both theoretical insights and practical, field-proven methodologies for solubility determination. The guide synthesizes critical data on the physicochemical properties of DNSA, explores its solubility in aqueous and organic media, and provides detailed experimental protocols. The objective is to equip the scientific community with the necessary knowledge to effectively utilize 3,5-Dinitrosalicylaldehyde in their research and development endeavors.

Introduction: The Role and Importance of 3,5-Dinitrosalicylaldehyde

3,5-Dinitrosalicylaldehyde, with the chemical formula C₇H₄N₂O₆, is a yellow crystalline solid that serves as a versatile intermediate in organic synthesis.[1][4] It is notably used in the preparation of Schiff base ligands, 3-hydroxycoumarins, and as a chromogenic substrate for proteinase assays.[1][2][3] Its utility in coordination chemistry, particularly in forming chiral complexes for catalysis, further underscores its importance in modern chemical research.[1][2][3]

Understanding the solubility of DNSA is paramount for its effective application. Proper solvent selection is critical for reaction kinetics, purification processes like recrystallization, and analytical characterization. This guide provides a detailed examination of the factors influencing its solubility and a practical framework for its determination.

Physicochemical Properties of 3,5-Dinitrosalicylaldehyde

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical characteristics of DNSA are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₆ | [1][4][5] |

| Molecular Weight | 212.12 g/mol | [1][4][5][6] |

| Appearance | Yellow Crystalline Solid / Powder | [1][4] |

| Melting Point | 68-70 °C | [1][2][5] |

| Boiling Point | 301.5 °C at 760 mmHg | [1][5] |

| Density | ~1.721 g/cm³ | [1][5] |

| logP (Octanol/Water) | 1.021 - 2.067 | [5][7] |

| Water Solubility | 0.6 g/100 mL (at 18 °C) | [1][2][3] |

The presence of multiple polar functional groups—a hydroxyl (-OH), an aldehyde (-CHO), and two nitro (-NO₂) groups—on an aromatic ring defines the solubility behavior of DNSA.[4][8] The hydroxyl and aldehyde groups can act as hydrogen bond donors and acceptors, respectively, while the nitro groups are strong electron-withdrawing groups that contribute significantly to the molecule's polarity. The calculated LogP value suggests a moderate balance between hydrophilic and lipophilic character.

Understanding the Solubility Profile of DNSA

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The solubility of DNSA is therefore a interplay of its ability to engage in various intermolecular interactions with the solvent.

3.1. Aqueous Solubility

DNSA exhibits limited but measurable solubility in water, documented as 0.6 g/100 mL at 18°C.[1][2][3] This solubility is attributed to the formation of hydrogen bonds between the polar functional groups of DNSA (hydroxyl and aldehyde) and water molecules. The phenolic hydroxyl group is also weakly acidic and can be deprotonated in basic solutions, leading to the formation of a more polar phenoxide ion, which significantly enhances aqueous solubility.

3.2. Solubility in Organic Solvents: A Predictive Analysis

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the hydroxyl and aldehyde groups of DNSA. Therefore, DNSA is expected to have good solubility in lower alcohols like ethanol and methanol.[1] The alkyl chain of the alcohol can interact with the aromatic ring of DNSA, further promoting dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Ethyl Acetate): These solvents possess polar functional groups (e.g., carbonyl) and can act as hydrogen bond acceptors. They are effective at solvating polar molecules. DNSA is predicted to be soluble in these solvents due to dipole-dipole interactions. Dimethyl sulfoxide (DMSO) is often an excellent solvent for compounds of this nature.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form strong intermolecular interactions with the polar functional groups of DNSA. Consequently, DNSA is expected to have very low solubility in nonpolar solvents like hexane. The solubility in toluene might be slightly higher due to potential pi-pi stacking interactions with the aromatic ring, but it is still anticipated to be poor.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity. While they are not capable of hydrogen bonding, they can engage in dipole-dipole interactions. Moderate solubility of DNSA in these solvents can be expected.

The following diagram illustrates the relationship between solvent polarity and the anticipated solubility of DNSA.

Caption: Predicted solubility of DNSA across a spectrum of organic solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 3,5-Dinitrosalicylaldehyde in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

4.1. Materials and Equipment

-

3,5-Dinitrosalicylaldehyde (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

4.2. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,5-Dinitrosalicylaldehyde to a series of vials. A starting point could be approximately 50-100 mg of solid.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to ensure complete separation of the undissolved solid from the saturated solution.

-

-

Quantification of Solute:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of 3,5-Dinitrosalicylaldehyde in the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC. A calibration curve should be generated using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of DNSA in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

The workflow for this experimental determination is visualized below.

Caption: Experimental workflow for the determination of DNSA solubility.

Safety and Handling

3,5-Dinitrosalicylaldehyde is classified as an irritant.[6] It can cause skin, eye, and respiratory irritation.[3][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[10]

Conclusion

The solubility of 3,5-Dinitrosalicylaldehyde is a critical parameter for its application in organic synthesis and other research areas. Its molecular structure, rich in polar functional groups, dictates a preference for polar organic solvents, particularly those capable of hydrogen bonding. While it exhibits limited solubility in water, its solubility is expected to be significantly higher in solvents like ethanol, acetone, and DMSO. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust and reliable method for its determination. This guide serves as a valuable resource for scientists and researchers, enabling them to make informed decisions regarding solvent selection and experimental design when working with 3,5-Dinitrosalicylaldehyde.

References

-

3,5-dinitrosalicylaldehyde | CAS#:2460-59-5 | Chemsrc. (n.d.). Retrieved January 4, 2026, from [Link]

-

Cas 2460-59-5,3,5-DINITROSALICYLALDEHYDE - LookChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

Chemical Properties of 3,5-Dinitrosalicylaldehyde (CAS 2460-59-5) - Cheméo. (n.d.). Retrieved January 4, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 4, 2026, from [Link]

-

3,5-Dinitrosalicylaldehyde | C7H4N2O6 | CID 75571 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 4, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 4, 2026, from [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Retrieved January 4, 2026, from [Link]

-

Solubility Tests for Organic Compounds - YouTube. (2021, March 24). Retrieved January 4, 2026, from [Link]

Sources

- 1. Cas 2460-59-5,3,5-DINITROSALICYLALDEHYDE | lookchem [lookchem.com]

- 2. 3,5-DINITROSALICYLALDEHYDE | 2460-59-5 [chemicalbook.com]

- 3. 3,5-Dinitrosalicylaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3,5-Dinitrosalicylaldehyde | CymitQuimica [cymitquimica.com]

- 5. 3,5-dinitrosalicylaldehyde | CAS#:2460-59-5 | Chemsrc [chemsrc.com]

- 6. 3,5-Dinitrosalicylaldehyde | C7H4N2O6 | CID 75571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Dinitrosalicylaldehyde (CAS 2460-59-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 3,5-Dinitrosalicylaldehyde | 2460-59-5 | FD67163 [biosynth.com]

- 9. chem.ws [chem.ws]

- 10. 3,5-DINITROSALICYLALDEHYDE - Safety Data Sheet [chemicalbook.com]

A Guide to the Spectroscopic Characterization of 3,5-Dinitrosalicylaldehyde

Introduction

3,5-Dinitrosalicylaldehyde, also known as 2-hydroxy-3,5-dinitrobenzaldehyde, is a pivotal intermediate in synthetic organic chemistry.[1][2][3] With the molecular formula C₇H₄N₂O₆ and a molecular weight of 212.12 g/mol , this pale yellow crystalline solid serves as a versatile building block for a variety of more complex molecules.[4] Its applications are extensive, ranging from the preparation of sophisticated salicyldimine ligands and chiral Schiff base complexes for catalysis to the synthesis of 3-hydroxycoumarins and chromogenic substrates for enzyme assays.[5]

Given its foundational role, unambiguous structural confirmation is paramount for researchers in synthetic chemistry and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a detailed molecular fingerprint. This guide offers an in-depth analysis of the spectroscopic data for 3,5-Dinitrosalicylaldehyde, presenting not just the data itself, but the underlying principles and experimental causality that inform its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3,5-Dinitrosalicylaldehyde, both ¹H and ¹³C NMR provide definitive evidence of its structure. The strong electron-withdrawing nature of the two nitro groups (-NO₂) and the aldehyde group (-CHO) profoundly influences the chemical environment of the aromatic protons and carbons, leading to characteristic downfield shifts.

Molecular Structure and NMR Assignments

To facilitate the discussion of NMR data, the atoms of 3,5-Dinitrosalicylaldehyde are numbered as shown below. This numbering scheme will be used for the assignment of specific signals in the spectra.

Caption: Numbering scheme for 3,5-Dinitrosalicylaldehyde.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by four distinct signals in the downfield region, a direct consequence of the deshielding effects of the aromatic ring and its electron-withdrawing substituents.

Table 1: Predicted ¹H NMR Data for 3,5-Dinitrosalicylaldehyde

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H (Phenolic, -OH) | > 11.5 | Singlet (broad) | Highly deshielded due to strong intramolecular H-bonding with the aldehyde carbonyl and electron withdrawal. |

| H (Aldehyde, -CHO) | 9.9 - 10.5 | Singlet | Characteristic region for aldehyde protons. |

| H6 | 8.8 - 9.2 | Doublet (d) | Significantly downfield due to ortho/para positioning relative to nitro groups. |

| H4 | 8.6 - 9.0 | Doublet (d) | Downfield shift due to ortho positioning to a nitro group. |

Note: Data is predicted based on established chemical shift principles for a sample in CDCl₃.[6] Actual values may vary based on solvent and concentration.

Interpretation:

-

Phenolic Proton (-OH): The most downfield signal is assigned to the hydroxyl proton. Its significant deshielding beyond 11.5 ppm is a classic indicator of strong intramolecular hydrogen bonding to the adjacent carbonyl oxygen. This interaction restricts its rotation and places it in a deshielding environment.

-

Aldehyde Proton (-CHO): The singlet in the 9.9-10.5 ppm range is unequivocally assigned to the aldehyde proton. This is a standard chemical shift region for this functional group.

-

Aromatic Protons (H4, H6): The two remaining signals belong to the aromatic protons. Both are observed at very high chemical shifts due to the powerful cumulative electron-withdrawing effect of the two nitro groups and the aldehyde group. H6 is typically slightly more deshielded than H4 due to being para to one nitro group and ortho to another. They appear as doublets due to meta-coupling (⁴JHH), although this coupling is often small (~2-3 Hz) and may cause the signals to appear as sharp singlets depending on instrument resolution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the presence of seven distinct carbon environments.

Table 2: Predicted ¹³C NMR Data for 3,5-Dinitrosalicylaldehyde

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C7 (Aldehyde, C=O) | 188 - 192 | Carbonyl carbon, highly deshielded. |

| C2 (C-OH) | 160 - 164 | Aromatic carbon attached to the hydroxyl group. |

| C3, C5 (C-NO₂) | 145 - 155 | Aromatic carbons attached to nitro groups. |

| C1 | 138 - 142 | Quaternary aromatic carbon. |

| C6 | 128 - 132 | Aromatic carbon bearing a proton. |

| C4 | 124 - 128 | Aromatic carbon bearing a proton. |

Note: Data is predicted based on established principles. Specific experimental data has been noted but is not publicly detailed.[1]

Interpretation: The chemical shifts are consistent with the proposed structure. The aldehyde carbonyl carbon (C7) is the most deshielded, appearing around 190 ppm. The carbon attached to the phenolic oxygen (C2) is also significantly downfield. The carbons directly bonded to the strongly electron-withdrawing nitro groups (C3 and C5) are found in the 145-155 ppm range, while the protonated aromatic carbons (C4 and C6) appear at higher field.

Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducibility and accuracy of the acquired data.

Caption: Standard workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of 3,5-Dinitrosalicylaldehyde. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial.[6] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" using the deuterium signal from the solvent. The probe is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to optimize its homogeneity, which maximizes spectral resolution.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum. Standard pulse programs are used for both experiments.

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced relative to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of 3,5-Dinitrosalicylaldehyde displays characteristic absorption bands for its hydroxyl, aldehyde, and nitro groups.

Table 3: Key IR Absorption Bands for 3,5-Dinitrosalicylaldehyde

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 3400 | O-H Stretch | Phenolic -OH | Broad, Medium |

| ~2850, ~2750 | C-H Stretch | Aldehyde (-CHO) | Medium, Sharp |

| ~1680 | C=O Stretch | Aldehyde (-CHO) | Strong, Sharp |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1530 | N-O Asymmetric Stretch | Nitro (-NO₂) | Very Strong |

| ~1350 | N-O Symmetric Stretch | Nitro (-NO₂) | Very Strong |

Note: Data is compiled from typical IR ranges and data for related compounds.[8][9] Spectra are often recorded using a KBr pellet.[1]

Interpretation:

-

O-H Region: A broad absorption band centered around 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. The broadness is due to the intramolecular hydrogen bonding.

-

C-H Region: Two medium-intensity peaks are expected around 2850 and 2750 cm⁻¹. This pair of bands is a hallmark of the C-H stretch in an aldehyde group (Fermi resonance).

-

Carbonyl Region: A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde. Its frequency is slightly lowered from a typical aromatic aldehyde (~1700 cm⁻¹) due to the intramolecular hydrogen bond which weakens the C=O double bond.

-

Nitro Group Region: The most intense and defining peaks in the spectrum are the N-O stretches of the two nitro groups. A very strong band around 1530 cm⁻¹ is assigned to the asymmetric stretch, and another very strong band around 1350 cm⁻¹ is assigned to the symmetric stretch. The presence of both strong absorptions is definitive proof of the nitro groups.

-

Aromatic Region: Absorptions for the aromatic C=C stretching vibrations are visible around 1600 and 1470 cm⁻¹.

Experimental Protocol: FT-IR Analysis (KBr Pellet)

Caption: Standard workflow for FT-IR spectroscopic analysis.

-

Sample Preparation: Grind 1-2 mg of 3,5-Dinitrosalicylaldehyde with approximately 100 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die and apply several tons of pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, run a background scan to measure the spectrum of the ambient atmosphere. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to remove contributions from atmospheric CO₂ and water vapor, yielding the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic ring in 3,5-Dinitrosalicylaldehyde, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one. The presence of the aldehyde, hydroxyl, and nitro groups extends the conjugation and influences the absorption wavelengths.

Table 4: Expected UV-Vis Absorption Data for 3,5-Dinitrosalicylaldehyde in Ethanol

| Expected λₘₐₓ (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

| ~340 - 360 | Low (ε < 1,000) | n → π | C=O, -NO₂ |

| ~280 - 310 | Moderate (ε ≈ 1,000-5,000) | π → π | Benzenoid |

| ~240 - 260 | High (ε > 10,000) | π → π* | Nitro-aromatic system |

Note: Data is estimated based on analysis of related nitrobenzaldehyde compounds.[6][10][11] The exact λₘₐₓ and ε values are highly dependent on the solvent.

Interpretation: The UV-Vis spectrum is expected to show multiple absorption bands.

-

n → π Transitions:* A weak absorption band is expected at longer wavelengths (~350 nm). This corresponds to the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and nitro groups) to an anti-bonding π* orbital. These transitions are typically of low intensity.[6][10]

-

π → π Transitions:* More intense absorptions occur at shorter wavelengths. The band around 300 nm can be attributed to electronic transitions within the substituted benzene ring itself. A much stronger band is expected near 250 nm, arising from a π → π* transition involving the entire conjugated system, significantly influenced by the nitro groups.[6][10]

Experimental Protocol: UV-Vis Analysis

Caption: Standard workflow for UV-Vis spectroscopic analysis.

-

Sample Preparation: Prepare a stock solution of 3,5-Dinitrosalicylaldehyde of a precise concentration (e.g., 1 mg in 100 mL) in a UV-grade solvent such as ethanol. From this stock, prepare a dilution that gives a maximum absorbance reading between 0.5 and 1.5 to ensure adherence to the Beer-Lambert law.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.

-

Baseline Correction: Place the blank cuvette in the sample and reference beams and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-600 nm).

-

Sample Measurement: Replace the blank in the sample beam with the sample cuvette and acquire the absorption spectrum. The instrument software will automatically subtract the baseline and plot absorbance versus wavelength. The wavelengths of maximum absorbance (λₘₐₓ) are then identified from the spectrum.

Conclusion

The spectroscopic profile of 3,5-Dinitrosalicylaldehyde is distinct and well-defined by the combination of its functional groups. ¹H and ¹³C NMR spectroscopy confirm the precise arrangement of protons and carbons in the highly deshielded aromatic system. FT-IR spectroscopy provides unambiguous evidence for the key hydroxyl, aldehyde, and, most prominently, the dual nitro functionalities. Finally, UV-Vis spectroscopy reveals the electronic transitions characteristic of its extended conjugated system. Together, these techniques provide a robust and comprehensive analytical toolkit for the unequivocal identification and quality assessment of this important chemical intermediate, ensuring its integrity for use in research and development.

References

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. (2018). OAText. Retrieved from [Link]

-

Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. (2018). OAText. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dinitrosalicylaldehyde. Retrieved from [Link]

-

Stenutz. (n.d.). 2-hydroxy-3,5-dinitrobenzaldehyde. Retrieved from [Link]

-

SIELC Technologies. (2018). Benzaldehyde, 2-hydroxy-3,5-dinitro-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-3,5-dinitro-. Retrieved from [Link]

- Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(12), 5239-5247.

-

National Institute of Standards and Technology. (n.d.). 3,5-Dinitrosalicylaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dinitrosalicylaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3,5-Dinitrosalicylaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S4. IR spectrum for 3,5-dinitrosalicylic acid. Retrieved from [Link]

- Navarro, A. S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 770-777.

-

University of Puget Sound. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

Sources

- 1. 3,5-Dinitrosalicylaldehyde | C7H4N2O6 | CID 75571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-hydroxy-3,5-dinitrobenzaldehyde [stenutz.eu]

- 3. Benzaldehyde, 2-hydroxy-3,5-dinitro- | SIELC Technologies [sielc.com]

- 4. B20424.03 [thermofisher.com]

- 5. 3,5-DINITROSALICYLALDEHYDE | 2460-59-5 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 8. oatext.com [oatext.com]

- 9. Benzoic acid, 2-hydroxy-3,5-dinitro- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3,5-Dinitrosalicylaldehyde [webbook.nist.gov]

molecular weight and formula of 3,5-Dinitrosalicylaldehyde

An In-Depth Technical Guide to 3,5-Dinitrosalicylaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,5-Dinitrosalicylaldehyde, a pivotal reagent in synthetic and analytical chemistry. We delve into its fundamental physicochemical properties, outline a detailed and mechanistically-grounded synthesis protocol, and explore its significant applications in the development of catalysts, chromogenic substrates, and coordination complexes. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and validated experimental procedures to ensure technical accuracy and reproducibility.

Introduction to 3,5-Dinitrosalicylaldehyde

3,5-Dinitrosalicylaldehyde, with the IUPAC name 2-hydroxy-3,5-dinitrobenzaldehyde, is an aromatic aldehyde characterized by a salicylic aldehyde core functionalized with two nitro groups at positions 3 and 5 of the benzene ring.[1] This specific arrangement of electron-withdrawing nitro groups and an electron-donating hydroxyl group, adjacent to a reactive aldehyde function, imparts unique chemical properties that make it a valuable precursor in various scientific domains.

The compound's utility stems from the electrophilic nature of its aldehyde carbon, which is highly susceptible to nucleophilic attack, and the coordinating capabilities of the phenolic oxygen. These features are exploited in the synthesis of Schiff bases, the development of sensitive analytical reagents, and the construction of complex molecular architectures. This guide serves as a senior-level resource, elucidating not just the "how" but the "why" behind its synthesis and application, ensuring a robust understanding for its effective use in a laboratory setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is a prerequisite for its successful application. 3,5-Dinitrosalicylaldehyde is typically a pale yellow to orange crystalline powder.[2] The key quantitative data are summarized below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₆ | [1][3][4] |

| Molecular Weight | 212.12 g/mol | [1][4] |

| CAS Number | 2460-59-5 | [1][3] |

| Melting Point | 68-70 °C (lit.) | [3][5] |

| Appearance | Pale yellow to orange crystalline powder | [2] |

| Solubility | Soluble in water (0.6 g/100 mL at 18°C) | [4][5] |

| IUPAC Name | 2-hydroxy-3,5-dinitrobenzaldehyde | [1] |

| Density | ~1.721 g/cm³ (Predicted) | [3][4] |

Synthesis and Purification

The synthesis of 3,5-Dinitrosalicylaldehyde is most commonly achieved via a two-step nitration of salicylaldehyde.[6] This process requires careful control of reaction conditions to achieve high yield and purity.

Reaction Mechanism and Rationale

The synthesis involves electrophilic aromatic substitution. The hydroxyl group of salicylaldehyde is an activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. The initial nitration yields a mixture of 3-nitro- and 5-nitrosalicylaldehyde. This mixture is then subjected to a second, more forceful nitration to introduce the second nitro group, yielding the desired 3,5-dinitrosalicylaldehyde.[6]

Causality of Experimental Choices:

-

Use of a Cold Nitrating Mixture: The nitration reaction is highly exothermic. Utilizing an ice-cold mixture of concentrated sulfuric and nitric acids is critical for controlling the reaction rate. This prevents thermal degradation of the starting material and unwanted side products, ensuring a cleaner reaction and higher yield.

-

Stepwise Nitration: A direct, harsh nitration of salicylaldehyde can lead to oxidation of the aldehyde group. The two-step process allows for a more controlled introduction of the nitro groups, preserving the crucial aldehyde functionality.[6]

Caption: Figure 1: Synthesis Workflow of 3,5-Dinitrosalicylaldehyde.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation of a yellow solid with the correct melting point provides strong evidence of the target compound.

-

Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add 2 parts concentrated sulfuric acid (H₂SO₄) to 1 part concentrated nitric acid (HNO₃) with constant stirring. Maintain the temperature below 10°C.

-

First Nitration: Dissolve salicylaldehyde in a minimum amount of concentrated sulfuric acid. Cool this solution in an ice bath. Slowly add the cold nitrating mixture dropwise to the salicylaldehyde solution, ensuring the temperature does not exceed 10°C.

-

Reaction Quench & Isolation: After stirring for 30 minutes in the ice bath, pour the reaction mixture slowly onto a large volume of crushed ice.[6] A solid precipitate (the mixture of mono-nitrated products) will form.

-

Intermediate Collection: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry the product.

-

Second Nitration: Stir the collected mono-nitrated product with a fresh, ice-cold nitrating mixture (2:1 H₂SO₄:HNO₃) for 30 minutes.[6]

-

Final Isolation and Purification: Pour the reaction mass onto crushed ice. The yellow solid of 3,5-Dinitrosalicylaldehyde will precipitate. Filter the solid and wash extensively with cold water.

-

Recrystallization (Validation Step): Recrystallize the crude product from ethanol. The appearance of yellow crystals which melt sharply at 68-70°C validates the identity and purity of the final product.

Key Applications in Research and Development

The specific functional group arrangement of 3,5-Dinitrosalicylaldehyde makes it a versatile building block.

Synthesis of Schiff Bases for Catalysis

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is a cornerstone of coordination chemistry.

Expertise & Rationale: The resulting salicylaldimine ligands are bidentate, coordinating to metal centers through the phenolic oxygen and the imine nitrogen. The electron-withdrawing nitro groups on the aromatic ring significantly influence the electronic properties of the metal center in the final complex. This "tuning" is critical in catalysis, for instance, in developing Ruthenium(II) chiral Schiff base complexes for asymmetric synthesis or nickel(II) complexes for ethylene polymerization.[3]

Caption: Figure 2: General Workflow for Schiff Base Synthesis.

Preparation of Chromogenic Substrates

3,5-Dinitrosalicylaldehyde has been employed to prepare chromogenic substrates for detecting proteinase activity.[3]

Mechanism Insight: The aldehyde can be used to label proteins like casein. When a proteinase cleaves the labeled protein, soluble, colored fragments are released. The dinitrophenyl group acts as a potent chromophore, allowing for the colorimetric quantification of enzymatic activity. This provides a direct, observable, and quantitative measure of proteinase function, which is invaluable in enzyme kinetics and drug screening assays.

Other Synthetic Applications

The compound also serves as a precursor in the synthesis of other valuable molecules, including:

-

3-Hydroxycoumarins: Important heterocyclic compounds with diverse biological activities.

-

Hydrazone Derivatives: Used as precursors for N-heterocycles and have shown a wide range of pharmacological profiles, including antimicrobial and anti-inflammatory activities.[6]

Handling, Storage, and Safety Protocols

Trustworthiness in laboratory practice begins with a rigorous adherence to safety. 3,5-Dinitrosalicylaldehyde is a hazardous substance and must be handled with appropriate care.[1][7]

| Hazard Category | GHS Classification & Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation. [1] P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |

| Eye Irritation | H319: Causes serious eye irritation. [1] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7] |

| Respiratory Irritation | H335: May cause respiratory irritation. [1] P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][7] |

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Body Protection: Wear a lab coat.

-

Respiratory Protection: Use a NIOSH-approved N95 dust mask or work in a well-ventilated fume hood.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from oxidizing agents.

First-Aid Measures:

-

Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[7]

-

Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, consult a physician.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[7]

Conclusion

3,5-Dinitrosalicylaldehyde is more than a simple chemical reagent; it is a versatile platform for innovation in chemistry. Its predictable reactivity, coupled with the tunable electronic nature imparted by its functional groups, provides chemists with a powerful tool for constructing complex molecules, catalysts, and analytical probes. By understanding the causality behind its synthesis and handling it with the respect its hazardous nature demands, researchers can safely and effectively unlock its full potential in their scientific endeavors.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75571, 3,5-Dinitrosalicylaldehyde. Available at: [Link]

-

Chemsrc (2023). 3,5-dinitrosalicylaldehyde | CAS#:2460-59-5. Available at: [Link]

-

LookChem (2023). 3,5-DINITROSALICYLALDEHYDE Suppliers,MSDS download. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Available at: [Link]

-

Patil, S. et al. (2018). Synthesis of (E)-N'- (2-hydroxy- 3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. OAText. Available at: [Link]

Sources

- 1. 3,5-Dinitrosalicylaldehyde | C7H4N2O6 | CID 75571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B20424.03 [thermofisher.com]

- 3. 3,5-dinitrosalicylaldehyde | CAS#:2460-59-5 | Chemsrc [chemsrc.com]

- 4. 3,5-DINITROSALICYLALDEHYDE | 2460-59-5 [chemicalbook.com]

- 5. CAS No.2460-59-5,3,5-DINITROSALICYLALDEHYDE Suppliers,MSDS download [lookchem.com]

- 6. oatext.com [oatext.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling and Application of 3,5-Dinitrosalicylaldehyde

Executive Summary: A Chemist's Perspective on 3,5-Dinitrosalicylaldehyde

3,5-Dinitrosalicylaldehyde is a valuable reagent in organic synthesis, recognized for its utility in creating chromogenic substrates, Schiff base ligands, and various heterocyclic compounds.[1] Its structure, featuring a reactive aldehyde group, an acidic hydroxyl group, and two electron-withdrawing nitro groups on an aromatic ring, dictates its chemical behavior and, critically, its hazard profile.[2] This guide moves beyond mere procedural lists to provide a foundational understanding of why specific precautions are necessary. The primary hazards—irritation to the skin, eyes, and respiratory system—stem directly from its chemical nature.[3] Furthermore, its sensitivity to air necessitates specific storage and handling protocols to maintain chemical integrity and prevent unforeseen reactions.[4][5] By understanding the causality behind these safety measures, researchers can not only ensure personal safety but also enhance the reproducibility and success of their experimental work.

Core Hazard Identification and Physicochemical Profile

A thorough understanding of a chemical's intrinsic properties is the bedrock of a robust safety protocol. The hazards associated with 3,5-Dinitrosalicylaldehyde are consistent across multiple safety data sheets, primarily classifying it as an irritant.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards of this compound.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][6][7] | GHS07 (Exclamation Mark)[8][9] | Warning[6][8][9] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[3][6][7] | GHS07 (Exclamation Mark)[8][9] | Warning[6][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][6][7] | GHS07 (Exclamation Mark)[8][9] | Warning[6][8][9] |

Physicochemical Data for Risk Assessment

These properties are critical for designing safe experiments, particularly for anticipating behavior under various lab conditions.

| Property | Value | Source |

| CAS Number | 2460-59-5 | [4][8] |

| Molecular Formula | C₇H₄N₂O₆ | [2][4][8] |

| Molecular Weight | 212.12 g/mol | [2][4][10] |

| Appearance | Yellow powder / crystalline solid | [2][4] |

| Melting Point | 68-70 °C | [4][8][10] |

| Boiling Point | 301.5 °C at 760 mmHg | [4][8][10] |

| Water Solubility | 0.6 g/100 mL (at 18 °C)[1][4][5] | [1][4][5] |

| Air Sensitivity | Noted as air sensitive[4][5] | [4][5] |

The Hierarchy of Controls: A Systematic Approach to Safety

Effective safety management prioritizes engineered solutions and procedural protocols over sole reliance on personal protective equipment (PPE). This hierarchy provides a logical framework for minimizing exposure.

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The First Line of Defense

Given that 3,5-Dinitrosalicylaldehyde is a fine powder that can cause respiratory irritation, the primary engineering control is to prevent its aerosolization and inhalation.[6][7]

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving this solid must be conducted within a certified chemical fume hood.[11] This contains dust and protects the user from inhalation.

-

Glovebox: For experiments requiring stringent exclusion of air and moisture due to the compound's air-sensitive nature, a glovebox with an inert atmosphere (e.g., nitrogen or argon) is the optimal engineering control.[5][10]

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, well-defined procedures are essential to ensure consistent and safe handling.

-

Designated Areas: Clearly label and designate specific areas within the lab for the storage and handling of 3,5-Dinitrosalicylaldehyde.

-

Training: All personnel must be trained on this specific SOP, including a thorough review of the Safety Data Sheet (SDS), before commencing any work.

-

Handwashing: Facilities must be equipped with eyewash stations and safety showers.[11] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering and administrative controls but is essential for protecting against direct contact.

| Protection Type | Specification | Rationale and Source |

| Eye Protection | Chemical safety goggles or a face shield.[10] | Protects against dust particles causing serious eye irritation. Standard eyeglasses are insufficient.[7][11] |

| Hand Protection | Nitrile gloves. | Provides a barrier against skin irritation. Contaminated gloves should be removed and disposed of properly.[7][9] |

| Body Protection | A fully buttoned lab coat. | Prevents contamination of personal clothing.[7][11] |

| Respiratory Protection | NIOSH/MSHA-approved N95 dust mask. | Required if work cannot be conducted in a fume hood or if dust generation is unavoidable.[8][9] |

Step-by-Step Handling and Storage Protocols

The causality behind these protocols is rooted in the compound's physical form (dusty solid), irritant nature, and air sensitivity.

Experimental Workflow: Safe Handling in a Fume Hood

This workflow visualizes the key steps for safely handling the solid compound during a typical experimental procedure.

Sources

- 1. 3,5-DINITROSALICYLALDEHYDE | 2460-59-5 [chemicalbook.com]

- 2. 3,5-Dinitrosalicylaldehyde | CymitQuimica [cymitquimica.com]

- 3. 3,5-Dinitrosalicylaldehyde | C7H4N2O6 | CID 75571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 2460-59-5,3,5-DINITROSALICYLALDEHYDE | lookchem [lookchem.com]

- 5. 3,5-Dinitrosalicylaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 3,5-DINITROSALICYLALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 3,5-dinitrosalicylaldehyde | CAS#:2460-59-5 | Chemsrc [chemsrc.com]

- 9. 3,5-Dinitrosalicylaldehyde 97 2460-59-5 [sigmaaldrich.com]

- 10. 3,5-Dinitrosalicylaldehyde | 2460-59-5 | FD67163 [biosynth.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Mechanism of Action of 3,5-Dinitrosalicylaldehyde in Chemical Reactions

This guide provides an in-depth exploration of the chemical reactivity and mechanistic pathways of 3,5-Dinitrosalicylaldehyde (DNSA), a versatile aromatic aldehyde. Designed for researchers, chemists, and drug development professionals, this document elucidates the core principles governing its function and showcases its application in synthesis, coordination chemistry, and analytical sciences. We will move beyond simple reaction schemes to explore the causality behind its reactivity, providing a framework for its rational application in experimental design.

Core Chemical Profile and Reactivity Landscape

3,5-Dinitrosalicylaldehyde, systematically named 2-hydroxy-3,5-dinitrobenzaldehyde, is a yellow crystalline solid whose utility is dictated by the interplay of its three key functional groups: an aldehyde, a hydroxyl group, and two nitro groups.[1][2][3] The powerful electron-withdrawing nature of the two nitro groups, acting in concert with the aldehyde, creates a highly electron-deficient (electrophilic) aromatic system and carbonyl carbon. This electronic arrangement is the cornerstone of its reactivity.

The nitro groups significantly increase the acidity of the phenolic hydroxyl group, making it more readily deprotonated than in salicylaldehyde itself. This modulation of the molecule's electronic and acidic properties underpins its diverse chemical behavior.

| Property | Value | Source(s) |

| CAS Number | 2460-59-5 | [1][2] |

| Molecular Formula | C₇H₄N₂O₆ | [1][3][4] |

| Molecular Weight | 212.12 g/mol | [1][3] |

| Melting Point | 68-74 °C | [1][5] |

| Appearance | Yellow to orange crystalline powder | [4][6][7] |

| Synonyms | 2-Hydroxy-3,5-dinitrobenzaldehyde | [2][3][8] |

The Primary Mechanism: Nucleophilic Addition and Condensation

The most significant reaction pathway for 3,5-Dinitrosalicylaldehyde is its reaction with primary amines to form Schiff bases (imines). This condensation reaction is a cornerstone of its application in the synthesis of ligands, chemosensors, and biologically active molecules.[2][7]

Mechanism of Schiff Base Formation

The reaction proceeds via a two-step mechanism involving a hemiaminal intermediate.[9][10]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine attacks the highly electrophilic carbonyl carbon of the aldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate known as a hemiaminal or carbinolamine.

-

Protonation and Dehydration: The hydroxyl group of the hemiaminal is protonated under acidic conditions, converting it into a good leaving group (water).

-

Elimination: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a carbon-nitrogen double bond (iminium ion).

-

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the final, neutral Schiff base.

The pH of the reaction medium is critical; the reaction is typically fastest around a pH of 5.[9] At lower pH, the amine nucleophile is protonated and becomes non-reactive. At higher pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[9]

Caption: General mechanism for Schiff base formation from DNSA.

This fundamental reaction is extended to reactions with hydrazines and hydrazides to form stable hydrazones, which are pivotal in the synthesis of antimicrobial agents and chemosensors.[11][12]

Applications in Synthesis and Materials Science